Cas no 1072-72-6 (Tetrahydrothiopyran-4-one)

Tetrahydrothiopyran-4-one structure
Tetrahydrothiopyran-4-one structure
商品名:Tetrahydrothiopyran-4-one
CAS番号:1072-72-6
MF:C5H8OS
メガワット:116.1814
MDL:MFCD00006660
CID:40639
PubChem ID:66173

Tetrahydrothiopyran-4-one 化学的及び物理的性質

名前と識別子

    • Tetrahydrothiopyran-4-one
    • Tetrahydro-4H-thiopyran-4-one
    • 4-Thiacyclohexanone
    • 4-Oxothiane
    • Dihydro-2H-thiopyran-4(3H)-one
    • thian-4-one
    • Penthianone
    • THIAN-3-ONEOXIME
    • 1-Thiacyclohexan-4-one
    • Tetrahydrothiopyranone
    • Tetrahydro-4-thiopyrone
    • 4-Oxotetrahydrothiopyran
    • 4-tetrahydrothiopyranone
    • 4H-Thiopyran-4-one, tetrahydro-
    • Tetrahydro-1,4-thiapyrone
    • Tetrahydro-thiopyran-4-one
    • Tetrahydro-1-thio-4-pyrone
    • 4-THIANONE
    • 2,3,5,6-Tetrahydro-4-thiopyranone
    • OVRJVKCZJCNSOW-UHFFFAOYSA-N
    • Tetrahydro-1-thio-.gamma.-pyrone
    • TETRAHYD
    • MDL: MFCD00006660
    • インチ: 1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2
    • InChIKey: OVRJVKCZJCNSOW-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])([H])C([H])([H])C(C([H])([H])C1([H])[H])=O
    • BRN: 106464

計算された属性

  • せいみつぶんしりょう: 116.03000
  • どういたいしつりょう: 116.03
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 72.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 42.4

じっけんとくせい

  • 色と性状: まだ確定していません。
  • 密度みつど: 1.050 (estimate)
  • ゆうかいてん: 60-64 °C (lit.)
  • ふってん: 140.82°C (estimate)
  • フラッシュポイント: 105.5℃
  • 屈折率: 1.5100 (estimate)
  • PSA: 42.37000
  • LogP: 1.08250
  • ようかいせい: 未確定

Tetrahydrothiopyran-4-one セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Danger
  • 危害声明: H319
  • 警告文: P280,P264,P305+P351+P338,P337+P313
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S22-S24/25
  • 危険物標識: Xi
  • セキュリティ用語:S22;S24/25
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature

Tetrahydrothiopyran-4-one 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Tetrahydrothiopyran-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY2010258-50G
tetrahydrothiopyran-4-one
1072-72-6 97%
50g
¥ 257.00 2023-03-30
abcr
AB468148-50g
Tetrahydrothiopyran-4-one, 95 %; .
1072-72-6
50g
€110.70 2024-04-20
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB00395-1g
Tetrahydrothiopyran-4-one
1072-72-6 97%
1g
49.00 2021-07-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009990-25g
Tetrahydrothiopyran-4-one
1072-72-6 98%
25g
¥122 2024-05-26
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB00395-10g
Tetrahydrothiopyran-4-one
1072-72-6 97%
10g
¥106 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1016081-100g
Tetrahydrothiopyran-4-one
1072-72-6 98%
100g
¥695.00 2024-08-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T31520-5g
Tetrahydrothiopyran-4-one
1072-72-6 98%
5g
¥31.0 2023-09-06
Enamine
EN300-10900-5.0g
thian-4-one
1072-72-6 95%
5g
$29.0 2023-05-03
Chemenu
CM105004-500g
thian-4-one
1072-72-6 98%
500g
$480 2022-06-14
SHENG KE LU SI SHENG WU JI SHU
sc-258229-1g
Tetrahydro-4H-thiopyran-4-one,
1072-72-6
1g
¥316.00 2023-09-05

Tetrahydrothiopyran-4-one サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1072-72-6)Tetrahydrothiopyran-4-one
注文番号:2472787
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:06
価格 ($):discuss personally

Tetrahydrothiopyran-4-one 関連文献

Tetrahydrothiopyran-4-oneに関する追加情報

Chemical Profile of Tetrahydrothiopyran-4-one (CAS No. 1072-72-6)

Tetrahydrothiopyran-4-one, identified by the chemical compound identifier CAS No. 1072-72-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiopyranone class, characterized by a six-membered ring containing sulfur and oxygen atoms, with a tetrahydropyran moiety attached. The unique structural framework of Tetrahydrothiopyran-4-one makes it a versatile scaffold for the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.

The chemical structure of Tetrahydrothiopyran-4-one consists of a saturated cyclohexane ring fused with a thiopyranone ring system. The presence of the carbonyl group at the 4-position of the thiopyranone ring introduces reactivity that is exploitable in synthetic chemistry, enabling modifications that can fine-tune pharmacological properties. This structural motif has been explored in various drug discovery programs due to its ability to mimic natural product scaffolds and interact with biological targets in a manner that is both specific and potent.

In recent years, Tetrahydrothiopyran-4-one has been investigated as a key intermediate in the synthesis of compounds with potential applications in neurological disorders, inflammation, and infectious diseases. The thiopyranone core is known to exhibit pharmacological activity by influencing enzyme inhibition and receptor binding interactions. For instance, derivatives of this scaffold have shown promise in preclinical studies as modulators of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the pathophysiology of inflammation.

One of the most compelling aspects of Tetrahydrothiopyran-4-one is its adaptability in medicinal chemistry. Researchers have leveraged its structural features to develop libraries of analogs with varying substituents at strategic positions within the ring system. These modifications have allowed for the optimization of pharmacokinetic profiles, including solubility, metabolic stability, and selectivity. The synthesis of such derivatives often involves multi-step organic transformations that highlight the compound's utility as a building block in complex molecular architectures.

The interest in Tetrahydrothiopyran-4-one has been further amplified by its role in the development of next-generation antiviral agents. The heterocyclic system's ability to engage with viral proteases and polymerases has been exploited to design inhibitors that disrupt viral replication cycles. Preliminary studies have demonstrated that certain Tetrahydrothiopyran-4-one derivatives exhibit inhibitory activity against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). These findings underscore the compound's potential as a foundation for antiviral drug candidates.

From a synthetic chemistry perspective, Tetrahydrothiopyran-4-one offers an attractive platform for exploring novel synthetic methodologies. The development of efficient routes to this intermediate has enabled rapid access to structurally diverse libraries for high-throughput screening. Advances in catalytic techniques, such as transition metal-catalyzed cross-coupling reactions, have streamlined the introduction of functional groups onto the thiopyranone core, facilitating the generation of lead compounds with enhanced biological activity.

The pharmacological exploration of Tetrahydrothiopyran-4-one derivatives has also shed light on their potential role in addressing metabolic disorders. Some analogs have been found to modulate key enzymes involved in glucose metabolism and lipid biosynthesis, making them promising candidates for therapeutic intervention in diabetes and dyslipidemia. These findings highlight the compound's broad applicability across multiple therapeutic areas.

Moreover, computational studies have played a crucial role in understanding the interactions between Tetrahydrothiopyran-4-one derivatives and biological targets. Molecular modeling techniques have been employed to predict binding affinities and identify key residues involved in ligand-receptor interactions. This computational approach has complemented experimental efforts by providing insights into structure-activity relationships, guiding the design of more effective drug candidates.

The future prospects for Tetrahydrothiopyran-4-one are promising, with ongoing research aimed at expanding its utility in drug discovery. Efforts are underway to develop sustainable synthetic routes that minimize environmental impact while maintaining high yields and purity standards. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists are expected to yield innovative applications for this versatile scaffold.

In conclusion, Tetrahydrothiopyran-4-one (CAS No. 1072-72-6) represents a significant asset in pharmaceutical research due to its structural versatility and biological relevance. Its role as a scaffold for bioactive molecules has been demonstrated across various therapeutic domains, including anti-inflammatory, antiviral, and metabolic disease treatments. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications for Tetrahydrothiopyran-4-one derivatives are likely to expand further, reinforcing its importance in modern medicinal chemistry.

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